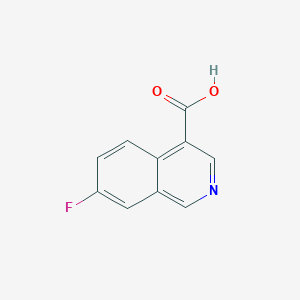

7-Fluoroisoquinoline-4-carboxylic acid

Description

Significance of Isoquinoline (B145761) Scaffolds in Modern Chemical Science

The isoquinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structure in organic and medicinal chemistry. wisdomlib.org Its derivatives are widespread in nature, particularly as alkaloids in various plant species, and form the structural core of numerous synthetic compounds with significant biological activities. nih.govnih.gov

Isoquinoline derivatives are recognized for their vast range of pharmacological properties. wisdomlib.org They serve as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the development of isoquinoline-based drugs across numerous therapeutic areas. wisdomlib.org

Historically and in modern medicine, these compounds have demonstrated a wide array of biological effects, including:

Anticancer: Compounds like the natural alkaloid Berberine have shown potential in cancer treatment. nih.gov

Antimicrobial and Antifungal: The isoquinoline core is a feature in various synthetic compounds developed for their bactericidal and fungicidal activities. nih.govresearchgate.net

Antiviral: Certain derivatives have been investigated for their ability to combat viral infections, including HIV. wisdomlib.org

Anti-inflammatory and Analgesic: Traditional medicine has long utilized isoquinoline-containing plants for pain and inflammation relief. wisdomlib.org

The structural diversity and therapeutic importance of isoquinolines make them a primary target for synthetic organic chemists, who continually develop novel methods for their construction and functionalization. nih.gov

| Compound Name | Therapeutic Class/Activity |

|---|---|

| Berberine | Anticancer, Antibacterial wisdomlib.orgnih.gov |

| Morphine | Analgesic nih.gov |

| Codeine | Antitussive nih.gov |

| Papaverine | Vasodilator |

| Saquinavir | Antiretroviral (Anti-HIV) |

The addition of a carboxylic acid group to the isoquinoline scaffold, creating an isoquinoline carboxylic acid, further enhances its utility in drug design. The carboxylic acid moiety is a key functional group that can participate in crucial binding interactions with biological targets, such as hydrogen bonding. nih.gov This functional group is present in many approved drugs and is often a critical component of a molecule's pharmacophore. nih.gov

Specifically, the quinoline-4-carboxylic acid motif (a structural isomer of isoquinoline-4-carboxylic acid) is recognized as one of the most important series of quinoline (B57606) derivatives due to its diverse medicinal properties. nih.govresearchgate.netacs.org These compounds are known to possess a range of activities, including antibacterial, antitumor, and antiviral effects. nih.govacs.org For instance, 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids are valuable building blocks for pharmaceuticals, with some derivatives showing potential as inhibitors of viral enzymes or for the treatment of Parkinson's disease. mdpi.com The carboxylic acid group is often essential for activity, as masking it through esterification can lead to a significant drop in potency. nih.gov

Impact of Fluorine Substitution on Molecular Properties and Research Trajectories

The strategic incorporation of fluorine into drug candidates is a widely used and powerful tactic in medicinal chemistry. nih.gov Although fluorine is rare in natural products, nearly 20% of FDA-approved drugs contain this element, a testament to its beneficial effects on molecular properties. researchgate.net The introduction of a fluorine atom can profoundly alter a molecule's physical, chemical, and biological profile. researchgate.net

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450. Replacing a metabolically vulnerable hydrogen atom with fluorine can block oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.net

Increased Binding Affinity: Fluorine is highly electronegative and can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a protein's active site, enhancing the binding affinity and potency of a drug. nih.gov

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the acidity (pKa) of nearby functional groups. nih.gov This can improve a compound's membrane permeability and absorption by influencing its ionization state at physiological pH. nih.gov

Improved Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross biological membranes, such as the blood-brain barrier. researchgate.net

These strategic advantages mean that fluorination is a frequently employed strategy to optimize lead compounds during the drug discovery process, turning promising molecules into viable drug candidates. nih.gov

| Property Affected | Impact of Fluorination |

|---|---|

| Metabolic Stability | Increases due to the strength of the C-F bond, blocking metabolic attack. researchgate.net |

| Binding Affinity | Can be enhanced through favorable electrostatic interactions with the target protein. nih.gov |

| Acidity (pKa) | Alters the pKa of nearby functional groups, affecting ionization and permeability. nih.gov |

| Lipophilicity | Generally increases, which can influence absorption and distribution. researchgate.net |

Current Research Landscape of 7-Fluoroisoquinoline-4-carboxylic Acid

While extensive research exists on the broader classes of isoquinolines, fluorinated heterocycles, and quinoline carboxylic acids, the specific compound this compound is not widely documented in publicly available academic literature as a final bioactive product. Its primary role appears to be that of a specialized chemical intermediate or a building block for the synthesis of more complex molecules.

The synthesis of related fluorinated quinoline and isoquinoline carboxylic acids is well-established, often involving multi-step reactions. lookchem.comnih.gov For example, the Gould-Jacobs reaction is a known method for producing fluoro-4-hydroxyquinoline-3-carboxylic acids. lookchem.com Research on structurally similar compounds provides insight into the potential applications of this compound. For instance, various 2-phenylquinoline-4-carboxylic acid derivatives have been explored as novel inhibitors for targets like histone deacetylases (HDACs). frontiersin.org Similarly, quinazoline-4-carboxylic acid derivatives have been designed as selective kinase inhibitors for cancer therapy. nih.govresearchgate.net

Given these precedents, this compound represents a valuable scaffold for medicinal chemists. Its structure combines the privileged isoquinoline core, the modulating effects of a fluorine atom at the 7-position, and a synthetically versatile carboxylic acid handle at the 4-position. This combination makes it an attractive starting point for creating libraries of novel compounds to be screened for various biological activities, particularly in areas where fluorinated quinoline and isoquinoline structures have already shown promise, such as oncology and infectious diseases. nih.govsci-hub.box

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJGOTDKKXPWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoroisoquinoline 4 Carboxylic Acid and Its Analogs

General Strategies for Isoquinoline (B145761) Core Construction

The construction of the fundamental isoquinoline ring system is a well-established field in organic synthesis, with both classical and modern methodologies available to chemists.

Traditional Cyclization Reactions in Isoquinoline Synthesis

Several named reactions have been the cornerstones of isoquinoline synthesis for over a century, relying on intramolecular cyclization of appropriately substituted phenylethylamine precursors.

Pictet–Spengler Reaction : This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. pharmaguideline.comacs.org The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions. pharmaguideline.com The resulting tetrahydroisoquinoline can then be oxidized to the aromatic isoquinoline core.

Bischler–Napieralski Reaction : In this method, a β-phenylethylamide undergoes cyclization using a dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline. pharmaguideline.comwikipedia.orgquimicaorganica.org Subsequent dehydrogenation, often with palladium on carbon (Pd/C), affords the fully aromatic isoquinoline. pharmaguideline.comorganic-chemistry.org This reaction is a powerful tool for constructing 1-substituted isoquinolines. quimicaorganica.org

Pomeranz–Fritsch–Bobbitt Cyclization : This reaction, along with its modifications, provides a route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comorganicreactions.orgwikipedia.org The original Pomeranz-Fritsch reaction involves the condensation of a benzaldehyde (B42025) with 2,2-diethoxyethylamine (B48651) followed by cyclization in strong acid. thermofisher.comwikipedia.org The Bobbitt modification involves hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization to generate a tetrahydroisoquinoline. thermofisher.comresearchgate.net

| Traditional Reaction | Key Precursors | Intermediate/Product | Key Reagents/Conditions |

|---|---|---|---|

| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid catalyst (e.g., H₂SO₄, HCl) |

| Bischler–Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline | Dehydrating Lewis acid (e.g., POCl₃, P₂O₅) |

| Pomeranz–Fritsch–Bobbitt | Benzaldehyde, Aminoacetaldehyde diethyl acetal (B89532) | Isoquinoline (P-F), Tetrahydroisoquinoline (Bobbitt mod.) | Strong acid (e.g., H₂SO₄), Hydrogenation (Bobbitt mod.) |

Modern Synthetic Approaches for Isoquinoline Ring Assembly

Contemporary methods for isoquinoline synthesis often utilize transition-metal catalysis, offering milder reaction conditions, greater functional group tolerance, and novel bond disconnections.

Palladium-Catalyzed Annulation : Palladium catalysts have been effectively used in the annulation of alkynes to construct the isoquinoline scaffold. One such strategy involves the reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 4-fluoroalkylated isoquinolines with high regioselectivity. acs.orgnih.gov

Rhodium-Catalyzed C-H Activation : Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for isoquinoline synthesis. For instance, the annulation of oxadiazoles (B1248032) with difluoromethylene alkynes provides a direct route to vinyl-fluorinated isoquinolines. acs.org Another approach involves the reaction of aromatic ketoximes with alkynes, catalyzed by [{RuCl₂(p-cymene)}₂], to produce a variety of isoquinoline derivatives. organic-chemistry.org

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to significantly accelerate traditional isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, leading to higher yields in shorter reaction times. organic-chemistry.org

Introduction of Fluorine onto the Isoquinoline Ring System

The incorporation of fluorine into the isoquinoline core can profoundly influence the molecule's physicochemical and biological properties.

Regioselective Fluorination Techniques

Achieving regioselective fluorination, particularly at the C-7 position, is a key challenge. Modern synthetic methods often build the fluorinated ring from appropriately substituted precursors. For instance, starting with a 3-fluoroaniline (B1664137) derivative and applying a reaction sequence like the Gould-Jacobs reaction can lead to the formation of a 7-fluoroquinolone, a related heterocyclic system. lookchem.com The principles of this approach can be adapted to isoquinoline synthesis by selecting the appropriate fluorinated starting materials for the chosen cyclization strategy.

Fluoroalkylation and Fluoroarylation Strategies for Isoquinolines

Direct fluoroalkylation of the isoquinoline ring is an alternative strategy. A palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines provides a regioselective one-step synthesis of 4-fluoroalkylated isoquinolines. acs.orgnih.govthieme-connect.com This method highlights the power of transition metal catalysis in introducing fluorine-containing moieties with high precision. Another effective method for the perfluoroalkylation of isoquinolines involves the combination of TMSCₙF₂ₙ₊₁ with [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), which demonstrates broad functional group tolerance. rsc.org

Carboxylic Acid Functionalization at the C-4 Position of Isoquinolines

The introduction of a carboxylic acid group at the C-4 position is a crucial step in the synthesis of the target compound. Several methods have been developed for the C-4 functionalization of both quinolines and isoquinolines.

From Isoquinolin-1(2H)-ones : A practical and efficient route to C-4 substituted isoquinolines involves the use of isoquinolin-1(2H)-ones as scaffolds. organic-chemistry.org These intermediates can undergo functionalization at the C-4 position, followed by conversion to the desired isoquinoline.

Doebner-von Miller Reaction Analogs : For the related quinoline (B57606) system, the Doebner reaction, a three-component reaction between an aniline, an α,β-unsaturated aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. acs.org While directly applied to quinolines, the principles of condensing a precursor with pyruvic acid can be conceptually extended to isoquinoline synthesis.

Pfitzinger Reaction for Quinoline-4-carboxylic Acids : The Pfitzinger reaction, involving the condensation of isatin (B1672199) with a carbonyl compound, is a well-established method for the synthesis of quinoline-4-carboxylic acids. nih.govthieme-connect.comresearchgate.net Although this is a primary method for quinolines, understanding the reaction's mechanism provides insight into strategies for introducing a carboxylic acid group adjacent to the nitrogen-containing ring.

Metal-Free C-4 Alkylation : A recent development for the C-4 alkylation of isoquinolines utilizes a temporary dearomatization strategy. This method employs benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile, proceeding without the need for a metal catalyst or N-activation. acs.org The resulting product contains a carbonyl group that can serve as a synthetic handle for further transformations, potentially leading to a carboxylic acid.

| Functionalization Strategy | Key Intermediate/Reagent | Description |

|---|---|---|

| From Isoquinolin-1(2H)-ones | Isoquinolin-1(2H)-one | Utilizes a stable intermediate for C-4 functionalization prior to aromatization. organic-chemistry.org |

| Doebner Reaction (Quinoline Analog) | Aniline, α,β-unsaturated aldehyde, pyruvic acid | A three-component reaction leading to quinoline-4-carboxylic acids. acs.org |

| Pfitzinger Reaction (Quinoline Analog) | Isatin, Carbonyl compound | Condensation reaction to form quinoline-4-carboxylic acids. nih.govthieme-connect.com |

| Metal-Free C-4 Alkylation | Benzoic acid, Vinyl ketone | Temporary dearomatization strategy to introduce a C-4 alkyl chain with a carbonyl handle. acs.org |

One-Pot and Multi-Component Reaction Approaches for Isoquinoline Carboxylic Acids

One-pot and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecular scaffolds like isoquinoline carboxylic acids from simple precursors in a single operation. These methods are advantageous due to their operational simplicity and atom economy. beilstein-journals.org A notable approach involves the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, to produce quinoline-4-carboxylic acids. nih.govacs.org While traditionally used for quinolines, modifications of this reaction can be adapted for isoquinoline frameworks. Optimization of conditions, such as the use of catalysts like BF3·THF in acetonitrile, has been shown to improve yields, particularly for anilines bearing electron-withdrawing groups. nih.gov

Another versatile MCR is the Ugi reaction, which can be employed to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. eurekaselect.com Subsequent hydrolysis of the Ugi-adducts yields the desired carboxylic acids. eurekaselect.com Furthermore, cascade reactions initiated by MCRs have been developed to create fused isoquinoline systems. For instance, a Groebke–Blackburn–Bienaymé (GBB) reaction followed by an intramolecular Diels-Alder (IMDA) reaction can generate complex imidazopyridine-fused isoquinolinones. beilstein-journals.org This process involves the initial three-component reaction to form an adduct, which is then N-acylated and subjected to thermal cyclization, often catalyzed by a Lewis acid like AlCl₃, to afford the final polycyclic structure in good yields. beilstein-journals.org

The table below summarizes representative multi-component reaction strategies for isoquinoline and related heterocyclic carboxylic acid synthesis.

| Reaction Type | Components | Key Catalyst/Conditions | Product Type |

| Doebner-type Reaction | Aniline, Aldehyde, Pyruvic acid | BF3·THF, MeCN, 65 °C | Quinoline-4-carboxylic acid |

| Ugi Reaction | Isoquinoline, Aldehyde, Isocyanide, Carboxylic Acid | - | Tetrahydroisoquinoline-1-carboxamide |

| GBB-IMDA Cascade | Aminopyridine, Furfuraldehyde, Isocyanide | Yb(OTf)₃ (GBB); AlCl₃, 180 °C (IMDA) | Imidazopyridine-fused Isoquinolinone |

Diastereoselective and Enantioselective Synthesis of Fluorinated Isoquinoline Carboxylic Acid Derivatives

The synthesis of chiral fluorinated isoquinoline derivatives is of significant interest due to the profound impact of fluorine and stereochemistry on pharmacological properties. Methodologies that control diastereoselectivity and enantioselectivity are crucial for accessing optically pure compounds.

One established strategy involves leveraging chiral auxiliaries or catalysts to guide the stereochemical outcome of key bond-forming reactions. For instance, an enantioselective synthesis of fluorinated indolizidinone derivatives, which share structural motifs with reduced isoquinolines, has been developed. acs.orgnih.gov This multi-step process includes an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid, such as a (S)-TRIP-derived catalyst. acs.orgnih.gov This key step establishes the stereocenter with high enantioselectivity. acs.orgnih.gov

While direct enantioselective methods for 7-fluoroisoquinoline-4-carboxylic acid are not extensively detailed in the provided literature, related syntheses provide a conceptual framework. For example, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a sequence involving a Petasis reaction with a chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol. nih.gov This approach creates a rigid chiral oxazinone intermediate, which then undergoes a Pomeranz–Fritsch–Bobbitt cyclization to form the target tetrahydroisoquinoline core with controlled stereochemistry. nih.gov Such strategies, combining MCRs with chiral substrates, are powerful tools for creating stereochemically defined isoquinoline carboxylic acids.

Synthetic Routes to Specific Fluorinated Isoquinoline Carboxylic Acid Isomers

The position of the fluorine atom and the carboxylic acid group on the isoquinoline scaffold significantly influences the molecule's properties. Therefore, regioselective synthetic routes are essential for accessing specific isomers.

Synthesis of this compound

The synthesis of quinoline and isoquinoline carboxylic acids often follows established named reactions adapted for substituted precursors. A common route to analogous 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. lookchem.com This process involves reacting a substituted aniline, such as a fluoroaniline, with diethyl ethoxymethylenemalonate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether, and subsequent hydrolysis of the resulting ester to yield the carboxylic acid. lookchem.com Adapting this for a 4-carboxylic acid would require a different cyclization strategy, potentially starting from a suitably substituted benzene (B151609) derivative that can undergo cyclization to form the isoquinoline core.

A plausible modern approach could involve the directed ortho-metalation of a fluorinated benzene derivative, followed by a series of steps to build the nitrogen-containing ring and introduce the carboxylic acid functionality. While a direct synthesis for this compound is not explicitly detailed, the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid provides a relevant template for constructing a fluorinated heterocyclic carboxylic acid. nih.gov That synthesis involves the cyclization of an N-phenylbenzimidoyl chloride derivative with ethyl cyanoformate in the presence of tin tetrachloride, followed by basic hydrolysis of the ester to yield the final carboxylic acid. nih.gov

Comparative Synthesis of Positional Isomers (e.g., 7-Fluoroisoquinoline-1-carboxylic acid, 7-Fluoroisoquinoline-3-carboxylic acid, 8-Fluoroisoquinoline-4-carboxylic acid)

The synthetic routes to positional isomers of this compound differ based on the substitution pattern and the required cyclization strategy.

7-Fluoroisoquinoline-1-carboxylic acid: The synthesis of isoquinoline-1-carboxylic acids can be achieved through methods that facilitate C1-functionalization. This often involves the Reissert reaction or related chemistry, where the isoquinoline nitrogen is activated, allowing for nucleophilic addition at the C1 position, followed by hydrolysis. Information for the specific 7-fluoro isomer is available, indicating its status as a known chemical entity. achemblock.com

7-Fluoroisoquinoline-3-carboxylic acid: Accessing the 3-carboxylic acid isomer typically requires a different precursor strategy, often involving the cyclization of a phenylacetic acid derivative with a suitable C-N building block. The synthesis of related 7-fluoroquinoline-3-carboxylic acid is documented, highlighting its availability as a chemical compound. sigmaaldrich.com

8-Fluoroisoquinoline-4-carboxylic acid: The synthesis of 8-fluoroisoquinoline (B92601) derivatives has been described, often starting from 2-fluoro-6-methylaniline (B1315733) or related compounds. researchgate.netmdpi.com A key strategy involves directed ortho-lithiation to introduce functional groups that can be elaborated into the second ring of the isoquinoline system. researchgate.netmdpi.com For example, 8-fluoro-3,4-dihydroisoquinoline (B12937770) can be synthesized and subsequently functionalized. researchgate.netmdpi.com Introducing a carboxylic acid at the C4 position would likely involve building the isoquinoline core with a pre-installed C4-substituent or a precursor that can be converted to a carboxyl group, such as a cyano or ester group. The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrates a method for forming a C4-carboxylated, fluorinated N-heterocycle, which is conceptually similar. mdpi.com

The table below provides a comparative overview of the general strategies for accessing these positional isomers.

| Compound | General Synthetic Strategy | Key Precursors/Reactions |

| 7-Fluoroisoquinoline-1-carboxylic acid | C1-functionalization of the pre-formed isoquinoline ring | Reissert reaction on 7-fluoroisoquinoline |

| 7-Fluoroisoquinoline-3-carboxylic acid | Construction of the isoquinoline ring from acyclic precursors | Bischler–Napieralski or Pomeranz–Fritsch cyclization of substituted phenethylamines or benzaldehydes |

| 8-Fluoroisoquinoline-4-carboxylic acid | Construction of the isoquinoline ring with C4 functionalization | Directed ortho-metalation of fluorinated precursors; cyclization with C4-substituent precursor |

Biological Activity and Mechanistic Research on 7 Fluoroisoquinoline 4 Carboxylic Acid Derivatives

Broad-Spectrum Biological Activities of Isoquinoline (B145761) Carboxylic Acid Derivatives

Isoquinoline carboxylic acid derivatives have been the subject of extensive research due to their versatile pharmacological profile. These compounds have demonstrated significant potential in various therapeutic fields, which is attributed to their ability to interact with diverse biological targets.

The search for novel antimicrobial agents is a critical area of research to combat the rise of drug-resistant pathogens. Isoquinoline carboxylic acid derivatives have emerged as a promising class of compounds with significant antibacterial activity.

One notable study investigated the antibacterial effects of 49 different isoquinoline derivatives against several plant pathogenic bacteria. Among the tested compounds, isoquinoline-3-carboxylic acid (IQ3CA) displayed remarkable activity against a range of pathogens including Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas oryzae pv. oryzicola, Xanthomonas campestris pv. campestris, Pectobacterium carotovorum subsp. carotovorum, and Xanthomonas fragariae. researchgate.net The half-maximal effective concentration (EC50) values for IQ3CA against these bacteria were found to be in the range of 8.38 to 17.35 µg/mL. researchgate.net

Further investigations into the mechanism of action revealed that IQ3CA treatment of Acidovorax citrulli cells led to a curved and sunken cell morphology, indicating damage to the cell membrane integrity. The compound also inhibited the motility, exopolysaccharide production, and biofilm formation of the bacteria, suggesting multiple modes of antibacterial action. researchgate.net Another study on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including ester derivatives, demonstrated significant bactericidal activity against several human pathogenic bacteria such as Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Salmonella typhi, and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Isoquinoline-3-carboxylic acid (IQ3CA)

| Bacterial Strain | EC50 (µg/mL) |

|---|---|

| Ralstonia solanacearum (Rs) | 8.38 - 17.35 |

| Acidovorax citrulli (Ac) | 8.38 - 17.35 |

| X. oryzae pv. oryzicola (Xoc) | 8.38 - 17.35 |

| X. campestris pv. campestris (Xcc) | 8.38 - 17.35 |

| P. carotovorum subsp. carotovorum (Pcc) | 8.38 - 17.35 |

| X. fragariae (Xf) | 8.38 - 17.35 |

The development of novel anticancer agents remains a cornerstone of oncological research. Isoquinoline carboxylic acid derivatives have shown considerable promise as cytotoxic agents against various cancer cell lines.

Research has demonstrated that certain isoquinoline derivatives exhibit potent antiproliferative and proapoptotic activity. For instance, two compounds, B01002 and C26001, displayed significant activity against SKOV3 ovarian cancer cells with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov In another study, a series of 3-aminoisoquinolin-1(2H)-one derivatives were evaluated for their anticancer activity, with 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (compound 12) being identified as a potent inhibitor of tumor cell growth. univ.kiev.ua

Furthermore, lamellarin derivatives, which are based on a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, have shown impressive cytotoxic activities. Lamellarins D, K, and M are among the most cytotoxic in this series, with IC50 values in the nanomolar range (38–110 nM) against various cancer cell lines. nih.gov Specifically, lamellarins D triacetate and K triacetate exhibited very high activity against the A549 cell line with IC50 values of 0.008 and 0.005 μM, respectively. nih.gov

Table 2: Cytotoxic Activity of Selected Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 |

|---|---|---|

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL |

| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL |

| Lamellarin D triacetate | A549 (Lung) | 0.008 µM |

| Lamellarin K triacetate | A549 (Lung) | 0.005 µM |

| Lamellarin D | Various | 38–110 nM |

| Lamellarin K | Various | 38–110 nM |

| Lamellarin M | Various | 38–110 nM |

Chronic inflammation is implicated in a wide array of diseases, making the development of effective anti-inflammatory agents a significant therapeutic goal. Isoquinoline carboxylic acid derivatives have been investigated for their potential to modulate inflammatory pathways.

A study on novel isoquinoline-1-carboxamides demonstrated their ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated BV2 microglial cells. nih.gov Specifically, three compounds (HSR1101, HSR1102, and HSR1103) showed potent inhibition of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) production. nih.gov Further investigation of N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) revealed that it could also reverse the LPS-suppressed levels of the anti-inflammatory cytokine IL-10 and attenuate the expression of inducible NO synthase and cyclooxygenase-2. nih.gov

Another study evaluated N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives for their anti-inflammatory effects. core.ac.uk Compounds 5d, 5g, and 5h demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with percentage inhibitions of 70%, 76%, and 74% respectively, after 2 hours, comparable to the standard drug indomethacin (B1671933) (78%). core.ac.uk

The specific inhibition of enzymes that play crucial roles in disease pathogenesis is a major strategy in drug discovery. Isoquinoline carboxylic acid derivatives have been identified as inhibitors of several important enzymes.

HIV-1 integrase is a key enzyme responsible for integrating the viral DNA into the host genome, making it an attractive target for antiretroviral therapy. A series of compounds with an isoquinoline scaffold have been synthesized and evaluated as allosteric HIV-1 integrase inhibitors.

One of the most potent compounds in this series, a benzyl (B1604629) pyrazole (B372694) analogue designated as 6l, exhibited an IC50 value of 0.48 μM in a LEDGF/p75 independent integrase catalytic activity assay. nih.gov Another compound, 9, which contains a benzimidazole (B57391) substituent, was found to be slightly less potent with an IC50 of 0.81 μM. nih.gov These compounds act by inducing higher-order multimerization of the integrase enzyme. nih.gov

Table 3: HIV-1 Integrase Inhibitory Activity of Isoquinoline Derivatives

| Compound | Assay | IC50 / EC50 |

|---|---|---|

| 6l | LEDGF/p75 independent IN catalytic activity | 0.48 µM |

| 6l | IN-RNA binding inhibition | ~0.21 µM |

| 6l | Higher-order IN multimerization | <1.79 µM (EC50) |

| 9 | LEDGF/p75 independent IN catalytic activity | 0.81 µM |

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many epithelial cancers and is involved in tumor growth and invasion. This makes it a promising target for cancer diagnostics and therapy. Quinoline-based inhibitors have been developed to target FAP.

In a study developing quinoline-based theranostic ligands, several FAP inhibitors (FAPI) were evaluated. A competition assay was used to determine the half-maximal effective concentration (EC50). FAPI-04 showed a high target specificity with an EC50 of 6.5 nM, while FAPI-13 demonstrated an even lower EC50 of 4.5 nM, indicating very potent inhibition of FAP. snmjournals.org

Table 4: FAP Inhibitory Activity of Quinoline-Based Derivatives

| Compound | EC50 (nM) |

|---|---|

| FAPI-04 | 6.5 |

| FAPI-05 | 17.2 |

| FAPI-13 | 4.5 |

Enzyme Inhibition Studies

Aurora A Kinase Inhibition

While direct studies on 7-Fluoroisoquinoline-4-carboxylic acid are limited, research on structurally similar fluoroquinazoline-4-carboxylic acid derivatives provides significant insights into potential Aurora A kinase inhibition. nih.govdongguk.eduworktribe.comresearchgate.net Aurora A kinase is a critical regulator of cell division, and its overexpression is linked to various cancers, making it a prime target for anticancer therapies. nih.gov

One key study identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent and selective inhibitor of Aurora A kinase. nih.govdongguk.eduresearchgate.netnih.gov This compound demonstrated significant inhibitory activity and induced apoptosis in cancer cell lines, arresting the cell cycle in the G1 phase. nih.govdongguk.eduresearchgate.netnih.gov The research highlighted the importance of the fluorinated quinazoline (B50416) carboxylic acid scaffold for activity. nih.govresearchgate.netnih.gov Molecular docking studies of this analog suggest that the scaffold binds within the ATP-binding pocket of the kinase, interacting with key amino acid residues. nih.govdongguk.eduresearchgate.netnih.gov Given the structural similarities, it is plausible that this compound derivatives could exhibit a comparable mechanism of action against Aurora A kinase.

2-Oxoglutarate-Dependent Oxygenase Inhibition

The potential for this compound derivatives to inhibit 2-oxoglutarate-dependent oxygenases (2-ODOs) is an area of active investigation. These enzymes are involved in a wide array of biological processes, including hypoxic sensing and epigenetic modifications. rsc.orgresearchgate.net Research on related quinoline (B57606) carboxylic acids has shown that these scaffolds can act as broad-spectrum inhibitors of 2-ODOs. nih.gov

For instance, 5-carboxy-8-hydroxyquinoline (IOX1) has been identified as a potent inhibitor of various 2-ODOs, including transcription factor hydroxylases and histone demethylases. nih.gov This inhibitory activity is attributed to the chelation of the active site iron by the quinoline nitrogen and the carboxylate/hydroxyl group. nih.gov Although this compound lacks the 8-hydroxyl group of IOX1, the presence of the carboxylic acid and the isoquinoline nitrogen suggests a potential for similar iron-chelating properties, which are crucial for the inhibition of this enzyme class. nih.gov Further studies are required to determine the specific inhibitory profile of this compound against different 2-ODO family members.

Structure-Activity Relationship (SAR) Elucidation for Fluoro-Isoquinoline Carboxylic Acid Derivatives

The biological activity of fluoro-isoquinoline carboxylic acid derivatives is intricately linked to their molecular structure. Key structural features, such as the position of the fluorine atom and the presence of the carboxylic acid moiety, play crucial roles in determining their potency and selectivity.

Influence of Fluorine Position on Biological Potency

The strategic placement of fluorine atoms can significantly modulate the biological activity of a molecule. nih.govescholarship.org In the context of quinoline and quinazoline-based kinase inhibitors, fluorine substitution has been shown to enhance binding affinity and selectivity. nih.gov For the related 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the fluorine atom on the quinazoline scaffold was found to contribute to its inhibitory effect on Aurora A kinase. nih.gov It is hypothesized that the electronegativity and small size of the fluorine atom can lead to favorable interactions within the enzyme's active site. nih.gov The specific impact of a fluorine atom at the 7-position of the isoquinoline ring on biological potency warrants further investigation, but it is anticipated to influence the electronic properties and conformational preferences of the molecule, thereby affecting its interaction with biological targets. nih.govescholarship.org

Role of the Carboxylic Acid Moiety in Biological Interaction

The carboxylic acid group at the 4-position of the isoquinoline ring is a critical pharmacophore for the biological activity of this class of compounds. nih.gov In studies of quinoline-4-carboxylic acid derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase, the carboxylic acid was found to be strictly required for activity. nih.gov This functional group, being typically ionized at physiological pH, can participate in crucial hydrogen bonding and ionic interactions with amino acid residues in the active site of target enzymes. nih.gov For Aurora A kinase inhibitors with a quinazoline-4-carboxylic acid scaffold, the free carboxylic group is essential for competitive binding in the ATP pocket. nih.gov Esterification of this group leads to a significant drop in inhibitory activity, underscoring its importance in target engagement. nih.gov

Molecular Mechanisms of Action and Target Engagement Studies

The molecular mechanism of action for derivatives of this compound is primarily understood through the lens of their activity as kinase inhibitors. For compounds targeting Aurora A kinase, the proposed mechanism involves competitive inhibition at the ATP-binding site. nih.gov This binding prevents the phosphorylation of downstream substrates, thereby disrupting the mitotic progression and leading to cell cycle arrest and apoptosis. nih.gov

In Vitro Biological Evaluation Methodologies

A variety of in vitro assays are employed to characterize the biological activity of compounds like this compound and its derivatives.

For assessing Aurora A kinase inhibition, in vitro kinase assays are fundamental. nih.govnih.govresearchgate.net These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase. nih.gov The inhibitory activity of a compound is determined by its ability to reduce this phosphorylation. High-throughput screening (HTS) platforms are often used to evaluate large numbers of compounds. nih.govresearchgate.net Cellular assays are also crucial and include cytotoxicity assays in various cancer cell lines to determine the half-maximal inhibitory concentration (IC50). nih.govnih.gov Furthermore, cell cycle analysis by flow cytometry can be used to observe the effects of these inhibitors on cell cycle progression. nih.govfrontiersin.org

To evaluate the inhibition of 2-oxoglutarate-dependent oxygenases, mass spectrometry-based assays are commonly used. nih.govrsc.org These assays monitor the conversion of the substrate to its hydroxylated product. nih.gov Another method involves a fluorescence-based assay that measures the depletion of the 2-oxoglutarate co-substrate. researchgate.net

The following table provides a summary of in vitro evaluation methodologies:

| Target | Assay Type | Principle | Readout |

|---|---|---|---|

| Aurora A Kinase | In Vitro Kinase Assay | Measures the enzymatic activity of purified Aurora A kinase in the presence of the inhibitor. | Phosphorylation of a substrate (e.g., histone H3), often detected by radioactivity, fluorescence, or luminescence. nih.govnih.gov |

| Aurora A Kinase | Cytotoxicity Assay (e.g., MTT, SRB) | Assesses the ability of the compound to kill or inhibit the proliferation of cancer cell lines. | Cell viability, IC50 values. nih.govnih.gov |

| Aurora A Kinase | Cell Cycle Analysis | Determines the proportion of cells in different phases of the cell cycle after treatment with the inhibitor. | Changes in cell cycle distribution (e.g., G1 arrest), measured by flow cytometry. nih.govfrontiersin.org |

| 2-Oxoglutarate-Dependent Oxygenases | Mass Spectrometry-Based Assay | Monitors the enzymatic conversion of a substrate to its product. | Quantification of substrate and product peaks. nih.govrsc.org |

| 2-Oxoglutarate-Dependent Oxygenases | Fluorescence-Based Assay | Measures the consumption of the co-substrate 2-oxoglutarate. | Decrease in fluorescence signal upon derivatization of remaining 2-oxoglutarate. researchgate.net |

Computational and Theoretical Investigations of 7 Fluoroisoquinoline 4 Carboxylic Acid

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 7-Fluoroisoquinoline-4-carboxylic acid, and a biological receptor, typically a protein or enzyme. The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the binding energy.

In the context of quinoline-based compounds, which are known to target enzymes like DNA gyrase and topoisomerase, docking simulations are frequently employed. nih.govresearchgate.net For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the chosen receptor target. The simulation then explores various conformational and orientational possibilities of the ligand within the receptor's active site.

The results typically highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net For instance, the carboxylic acid group is a common hydrogen bond donor/acceptor, while the fluoroisoquinoline scaffold can engage in hydrophobic and π-stacking interactions. These simulations can help rationalize the compound's biological activity and provide a basis for designing derivatives with improved binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Asp87, Ser91 | Hydrogen Bond |

| Estimated Ki (nM) | 75.2 | Val120, Pro79 | Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

For this compound, these calculations can reveal insights into its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions that are crucial for intermolecular interactions, including hydrogen bonding. mongoliajol.info These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its biological activity and informs the design of new chemical entities. mdpi.com

Table 2: Calculated Quantum Chemical Properties for this compound

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.8 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.4 eV | Indicates high kinetic stability |

In Silico Screening and Virtual Library Design for Analog Development

In silico screening, or virtual screening, is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This process is instrumental in the development of analogs of a lead compound like this compound.

The process begins with the creation of a virtual library of analogs. This involves systematically modifying the core scaffold of this compound by adding or substituting various functional groups at different positions. This library can contain thousands to millions of virtual compounds.

These compounds are then computationally screened against a specific biological target using techniques like molecular docking. researchgate.net The screening filters the library based on predicted binding affinity and other desirable properties, significantly narrowing down the number of candidates for experimental synthesis and testing. thesciencein.orgresearchgate.net This approach accelerates the discovery of new, potentially more potent and selective compounds by focusing laboratory efforts on the most promising candidates. nih.gov

Computational Prediction in Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For a series of analogs derived from this compound, QSAR models can be developed to predict their activity.

The first step in a QSAR study is to calculate a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. The biological activity of these compounds is determined experimentally. Then, statistical methods are used to build a model that correlates the descriptors with the observed activity. iosrphr.org

A successful QSAR model can be used to predict the activity of new, unsynthesized analogs, guiding the design of compounds with enhanced potency. nih.govresearchgate.net This predictive capability is a cornerstone of modern medicinal chemistry, allowing for the rational design of more effective therapeutic agents. nih.govnih.gov

Table 3: Example Descriptors Used in a QSAR Model for this compound Analogs

| Compound | LogP (Hydrophobicity) | TPSA (Polarity) | Molecular Weight | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Analog 1 | 2.1 | 59.8 | 205.17 | 1.5 |

| Analog 2 | 2.5 | 59.8 | 219.20 | 0.8 |

| Analog 3 | 2.2 | 68.5 | 220.18 | 1.1 |

Derivatization and Structure Based Optimization of 7 Fluoroisoquinoline 4 Carboxylic Acid Scaffolds

Design and Synthesis of Novel 7-Fluoroisoquinoline-4-carboxylic Acid Analogs and Congeners

The synthesis of this compound derivatives is a critical step in the development of novel therapeutic agents. A practical and efficient method for the preparation of the core structure, 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid, has been developed, avoiding the need for specialized equipment like autoclaves for hydrogenation. nih.gov

The synthetic route commences with the reaction of 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane with 7-fluorohomophthalic anhydride. nih.gov This is followed by esterification to facilitate purification, yielding the corresponding ester. nih.gov Subsequent basic hydrolysis of the ester furnishes the desired 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid in high yield. nih.gov

This carboxylic acid serves as a crucial intermediate for the synthesis of a diverse library of amide analogs. Through standard amide coupling reactions, a variety of amines can be introduced at the C4-position, leading to the generation of novel congeners with a range of functional groups and physicochemical properties. This iterative process of synthesis and subsequent biological evaluation allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved potency and druglike characteristics. nih.gov

An extensive array of these amide derivatives has been synthesized and characterized, demonstrating the versatility of the this compound scaffold in generating chemical diversity. The table below showcases a selection of these synthesized analogs.

| Compound ID | R Group (Amine) |

| 3a | 4-Methylpiperazin-1-yl |

| 3b | 4-Phenylpiperazin-1-yl |

| 3c | 4-(2-Fluorophenyl)piperazin-1-yl |

| 3d | 4-(3-Fluorophenyl)piperazin-1-yl |

| 3e | 4-(4-Fluorophenyl)piperazin-1-yl |

| 3f | 4-(2-Chlorophenyl)piperazin-1-yl |

| 3g | 4-(3-Chlorophenyl)piperazin-1-yl |

| 3h | 4-(4-Chlorophenyl)piperazin-1-yl |

| 3i | 4-(2-Methoxyphenyl)piperazin-1-yl |

| 3j | 4-(3-Methoxyphenyl)piperazin-1-yl |

| 3k | 4-(4-Methoxyphenyl)piperazin-1-yl |

| 3l | Morpholin-4-yl |

| 3m | Thiomorpholin-4-yl |

| 3n | Piperidin-1-yl |

| 3o | 4-Hydroxypiperidin-1-yl |

| 3p | 4-Fluoropiperidin-1-yl |

| 3q | 4,4-Difluoropiperidin-1-yl |

| 3r | Pyrrolidin-1-yl |

| 3s | Azepan-1-yl |

| 3t | 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl |

| 3u | 4-Acetylpiperazin-1-yl |

| 3v | 4-(tert-Butoxycarbonyl)piperazin-1-yl |

| 3w | 4-Benzylpiperazin-1-yl |

| 3x | 4-Phenylpiperidin-1-yl |

| 3y | 4-Benzylpiperidin-1-yl |

| 3z | 4-([1,1'-Biphenyl]-4-ylmethyl)piperazin-1-yl |

| 3aa | 4-Benzoylpiperazin-1-yl |

| 3ab | 4-(4-Fluorobenzoyl)piperazin-1-yl |

| 3ac | 4-(4-Chlorobenzoyl)piperazin-1-yl |

| 3ad | 4-(4-Methoxybenzoyl)piperazin-1-yl |

| 3ae | 4-(Pyridin-2-yl)piperazin-1-yl |

| 3af | 4-(Pyrimidin-2-yl)piperazin-1-yl |

| 3ag | 4-(Pyrazin-2-yl)piperazin-1-yl |

| 3ah | 4-(1,3,5-Triazin-2-yl)piperazin-1-yl |

| 3ai | [1,4'-Bipiperidin]-1'-yl |

| 3aj | 4'-Acetyl-[1,4'-bipiperidin]-1'-yl |

Bioisosteric Modification Strategies within the Isoquinoline (B145761) Carboxylic Acid Framework

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical properties of a molecule while retaining its biological activity. The carboxylic acid group, being a key pharmacophoric element, is often a target for such modifications to improve parameters like membrane permeability, metabolic stability, and oral bioavailability.

While specific bioisosteric studies on this compound are not extensively documented in the provided sources, general principles of carboxylic acid bioisosterism can be applied to this framework. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various five-membered acidic heterocycles.

Common Carboxylic Acid Bioisosteres:

Tetrazoles: These are frequently used replacements for carboxylic acids due to their similar acidity and ability to participate in hydrogen bonding. They can offer advantages in terms of metabolic stability, as they are less prone to acyl glucuronidation.

Acyl Sulfonamides: This group also mimics the acidic nature of carboxylic acids and can form similar interactions with biological targets.

Hydroxyisoxazoles and other acidic heterocycles: Planar, acidic heterocycles such as 3-hydroxyisoxazole can serve as effective carboxylic acid surrogates.

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific biological target and the desired physicochemical properties. The introduction of such groups in place of the carboxylic acid at the C4-position of the 7-fluoroisoquinoline scaffold could lead to novel analogs with improved pharmacokinetic profiles.

Role of this compound as a Synthetic Building Block in Complex Molecule Synthesis

This compound and its derivatives are valuable synthetic building blocks for the construction of more complex molecules, particularly in the realm of drug discovery. The carboxylic acid functionality at the C4-position provides a convenient handle for further chemical transformations, most notably amide bond formation.

The synthesis of a large library of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as potential PARP inhibitors exemplifies the utility of the 7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid intermediate. nih.gov In this context, the carboxylic acid is activated and coupled with a diverse range of primary and secondary amines to generate the final products. nih.gov This modular approach allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of biological activity and pharmacokinetic properties.

The resulting amide derivatives have shown significant potential as potent and selective inhibitors of PARP1 and PARP2. For instance, the analog 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one emerged as a lead compound for further preclinical development. nih.gov This highlights the importance of the this compound scaffold as a foundational element in the structure-based design of targeted therapies.

The versatility of this building block extends beyond the synthesis of PARP inhibitors. The fluorinated isoquinoline core is a privileged structure in medicinal chemistry, and its incorporation into various molecular frameworks can enhance binding affinity and selectivity for a range of biological targets. myskinrecipes.com

Future Perspectives and Emerging Research Directions for 7 Fluoroisoquinoline 4 Carboxylic Acid

Advancements in Green and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic methods such as the Bischler–Napieralski and Pictet–Spengler reactions. researchgate.net However, these methods often involve harsh conditions, toxic reagents, and produce significant waste, prompting a shift towards more environmentally friendly processes. researchgate.netbohrium.com Future research for synthesizing 7-Fluoroisoquinoline-4-carboxylic acid is focused on green and sustainable methodologies that offer high efficiency, atom economy, and minimal environmental impact. rsc.orgtandfonline.com

Key advancements in this area include:

Catalyst-Free Reactions: The development of synthesis routes that proceed without a catalyst, particularly in green solvents like water, represents a significant step forward. For instance, reactions of 2-ethynylbenzaldehyde (B1209956) with an ammonia (B1221849) source in water have been developed for creating the isoquinoline core. bohrium.com

Microwave-Assisted Synthesis: Microwave energy can dramatically reduce reaction times and improve yields. researchgate.net This technology offers an efficient way to construct the isoquinoline skeleton, often in a more sustainable manner than conventional heating. researchgate.net

Novel Catalytic Systems: Research is ongoing into the use of transition-metal catalysts (e.g., ruthenium, copper, palladium) that are both highly efficient and recyclable. researchgate.netbohrium.com Additionally, the use of non-metal catalysts and biocatalysts is being explored to further enhance the sustainability of these synthetic pathways. bohrium.comnumberanalytics.com

Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and reduces the environmental hazards associated with volatile organic compounds. tandfonline.com Three-component reactions under solvent-free conditions have proven effective for synthesizing related heterocyclic compounds and are a promising avenue for this compound. tandfonline.com

Table 1: Comparison of Synthetic Methodologies for Isoquinoline Derivatives

| Methodology | Traditional Methods (e.g., Pomeranz–Fritsch) | Green & Sustainable Methods |

|---|---|---|

| Conditions | Often require strong acids/bases, high temperatures bohrium.com | Milder conditions, use of microwave energy researchgate.net |

| Solvents | Often rely on hazardous organic solvents | Water, polyethylene (B3416737) glycol (PEG), or solvent-free researchgate.netbohrium.comtandfonline.com |

| Catalysts | May require stoichiometric reagents | Recyclable transition-metal or non-metal catalysts bohrium.com |

| Byproducts | Can produce harmful side products and isomers bohrium.com | Higher atom economy, fewer byproducts |

| Efficiency | Can suffer from low yields and long reaction times researchgate.net | Often faster with higher yields tandfonline.com |

Elucidation of Novel Biological Targets and Therapeutic Applications

Isoquinoline frameworks are integral to a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. nih.gov The specific structure of this compound suggests its potential as a targeted therapeutic agent. Future research will focus on identifying and validating its novel biological targets.

Based on the activity of structurally similar compounds, several therapeutic areas are of high interest:

Oncology: Kinases are crucial regulators of cell proliferation, and their dysfunction is a hallmark of cancer. nih.gov Structurally related fluoroquinazoline carboxylic acids have been identified as selective inhibitors of Aurora A kinase, a protein overexpressed in many human cancers that plays a key role in cell division. nih.govmdpi.comnih.gov This suggests that this compound could be investigated as a potential inhibitor of Aurora kinases or other kinases involved in cancer progression. nih.gov

Epigenetics: Histone deacetylases (HDACs) are another important class of cancer targets. nih.gov The introduction of a 2-phenylquinoline-4-carboxylic acid group into molecules has led to the discovery of potent and selective HDAC3 inhibitors that can induce cell cycle arrest and apoptosis in cancer cells. nih.gov This indicates a potential application for this compound as a scaffold for novel HDAC inhibitors.

Antimicrobial Agents: Fluorinated quinolone and isoquinoline carboxylic acids are known for their antibacterial properties. researchgate.netnih.gov A closely related compound, 7-fluoroisoquinoline-5-carboxylic acid, is employed in the development of antimicrobial agents where the carboxylic acid group is crucial for interacting with bacterial targets. chemshuttle.com This historical success provides a strong rationale for exploring the antibacterial and antifungal potential of this compound. nih.gov

Table 2: Potential Biological Targets and Therapeutic Applications

| Potential Target Class | Specific Example | Therapeutic Application | Rationale Based on Similar Compounds |

|---|---|---|---|

| Protein Kinases | Aurora A Kinase | Anticancer | Fluoroquinazoline-4-carboxylic acid derivatives show selective inhibition. nih.gov |

| Epigenetic Enzymes | Histone Deacetylase 3 (HDAC3) | Anticancer | 2-Phenylquinoline-4-carboxylic acid is a key "cap" group in selective HDAC3 inhibitors. nih.gov |

| Bacterial Enzymes | Various (e.g., DNA gyrase) | Antibacterial | Fluorinated quinolone carboxylic acids are a well-established class of antibiotics. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The process of drug discovery is notoriously long and expensive. springernature.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enhancing efficiency and predictive accuracy at every stage. nih.govresearchgate.net For a molecule like this compound, AI/ML can be instrumental in optimizing its structure for enhanced efficacy and drug-like properties.

Key applications of AI/ML in this context include:

Virtual Screening and Target Identification: AI algorithms can screen vast libraries of compounds to predict their interaction with specific biological targets. nih.gov This can help prioritize this compound derivatives for synthesis and testing against the most promising targets, such as specific kinases or HDACs. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to bind to a specific target. mdpi.com Using this compound as a starting fragment, these models could suggest novel derivatives with improved potency and selectivity.

Predictive Modeling: ML models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its synthetic accessibility. springernature.comdrugtargetreview.com This allows researchers to computationally evaluate and refine derivatives of this compound, ensuring that only the most promising candidates are advanced to costly experimental stages. drugtargetreview.com By integrating manufacturability predictions early in the design phase, AI helps de-risk the development process. drugtargetreview.com

Table 3: Role of AI/ML in the Optimization of this compound

| Drug Discovery Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Lead Discovery | High-Throughput Virtual Screening | Rapidly identifies potential biological targets and initial hits. nih.gov |

| Lead Optimization | De Novo Generative Models | Designs novel derivatives with enhanced binding affinity and selectivity. mdpi.com |

| Preclinical Development | ADMET & Synthetic Feasibility Prediction | Reduces late-stage failures by prioritizing compounds with good drug-like properties and manufacturability. drugtargetreview.com |

| Clinical Trials | Clinical Trial Outcome Prediction | Can help optimize trial design and patient selection, improving success rates. nih.gov |

Exploration of this compound in Materials Science and Other Advanced Applications

Beyond pharmaceuticals, the unique chemical properties of isoquinoline derivatives make them valuable in materials science. amerigoscientific.com The rigid, aromatic structure of this compound, combined with its functional groups, opens up possibilities for its use in advanced materials.

Emerging research directions in this area include:

Optoelectronics: Isoquinoline-based materials have demonstrated potential as emitters in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields. numberanalytics.com The specific electronic properties conferred by the fluorine and carboxylic acid groups could be harnessed to develop novel materials for flexible electronics and displays. numberanalytics.com

Sensors: The isoquinoline core can be functionalized to act as a fluorescent sensor. nih.gov Derivatives of this compound could be designed to detect specific ions or molecules, with the fluorine atom potentially enhancing the sensitivity and stability of the sensor.

Surface Modification: The isoquinoline core is known to adsorb onto metal surfaces. A related compound, 7-fluoroisoquinoline-5-carboxylic acid, has been used to create self-assembled monolayers where the fluorine substituent imparts chemical resistance. chemshuttle.com This suggests a direct application for this compound in creating protective, functionalized surfaces for applications in electronics or corrosion inhibition. chemshuttle.comchemicalbook.com

Table 4: Potential Applications in Materials Science

| Application Area | Relevant Properties of this compound | Potential Use |

|---|---|---|

| Optoelectronics | Aromatic structure, tunable electronic properties | Emitter materials in OLEDs, components for flexible electronics. numberanalytics.com |

| Chemical Sensors | Potential for fluorescence, specific binding sites | Fluorosensors for detecting metal ions or other analytes. nih.gov |

| Surface Science | Adsorption to metal surfaces, chemical resistance from fluorine | Creation of self-assembled monolayers for corrosion inhibition or surface functionalization. chemshuttle.com |

| Advanced Polymers | Ability to be incorporated into polymer chains | Development of conductive polymers or materials with unique optical properties. amerigoscientific.com |

Q & A

Q. What are the limitations of current structure-activity relationship (SAR) models for fluorinated isoquinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.